Acetanilide, 4'-(N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)-
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Overview
Description
Acetanilide, 4’-(N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetanilide moiety linked to a pyrimidine derivative. The presence of both amino and carbamoyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 4’-(N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)- typically involves multiple steps. One common method includes the reaction of acetanilide with an appropriate pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 4’-(N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Acetanilide, 4’-(N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 4’-(N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-thiophenecarboxamide
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N~2~,N~2~-diethylglycinamide
Uniqueness
Compared to similar compounds, Acetanilide, 4’-(N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)- stands out due to its unique combination of functional groups. This structural uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
73623-32-2 |
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Molecular Formula |
C15H17N5O4 |
Molecular Weight |
331.33 g/mol |
IUPAC Name |
4-acetamido-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H17N5O4/c1-8(21)17-10-6-4-9(5-7-10)13(22)18-11-12(16)19(2)15(24)20(3)14(11)23/h4-7H,16H2,1-3H3,(H,17,21)(H,18,22) |
InChI Key |
ZLSSSGLGTDGMDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C)N |
Origin of Product |
United States |
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